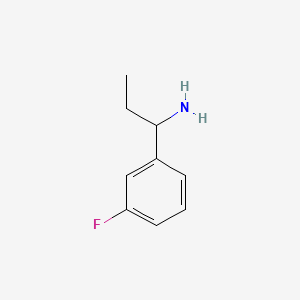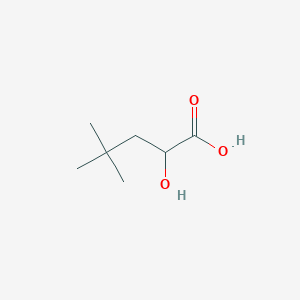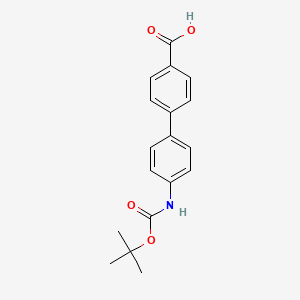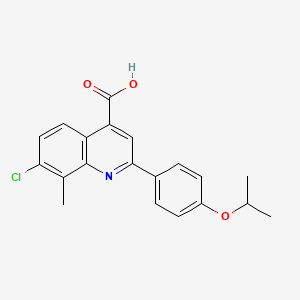
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H18ClNO3 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential and Biological Activities
Antioxidant and Anti-inflammatory Properties : Phenolic compounds, such as Chlorogenic Acid (CGA), have been extensively studied for their antioxidant and anti-inflammatory activities. These compounds play significant roles in protecting against oxidative stress and inflammation, which are critical factors in various chronic diseases. The structural analogy of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid with known phenolic compounds suggests potential for similar biological activities (Naveed et al., 2018).
Antimicrobial Activity : The antimicrobial properties of Chlorogenic Acid, particularly against a wide range of bacteria, viruses, and fungi, highlight the potential of structurally similar compounds for applications in combating microbial infections. This suggests that this compound could be investigated for its antimicrobial efficacy (Santana-Gálvez et al., 2017).
Anti-cancer Properties : The repurposing of Chloroquine-containing compounds, which share a similar quinoline backbone, in cancer therapy suggests a potential research direction for the subject compound. The ability to modulate signaling pathways critical for cancer cell proliferation makes these compounds attractive for therapeutic applications (Njaria et al., 2015).
Neuroprotective Effects : The broad spectrum of biological activities of 8-Hydroxyquinoline derivatives, including neuroprotective effects, provides a precedent for the investigation of this compound in similar applications. The structural features that confer metal chelation properties could be relevant for treating neurodegenerative disorders (Gupta et al., 2021).
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYZBRINYMXEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
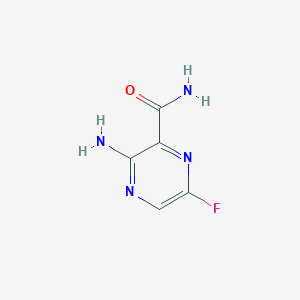
![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)
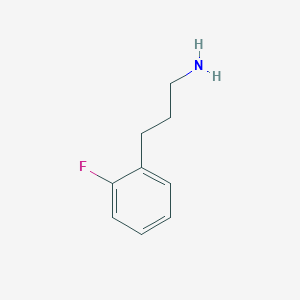
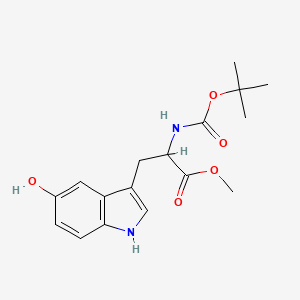
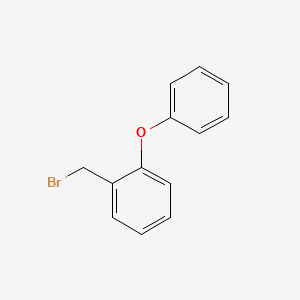
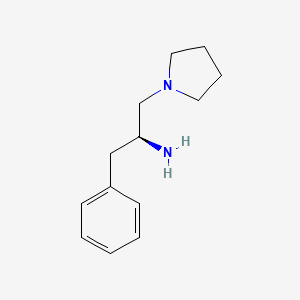
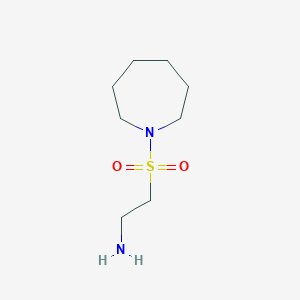
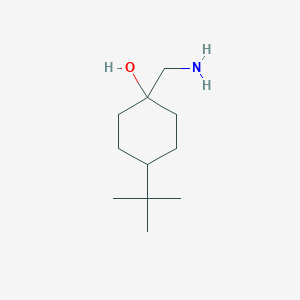
![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)
